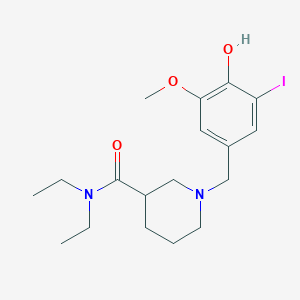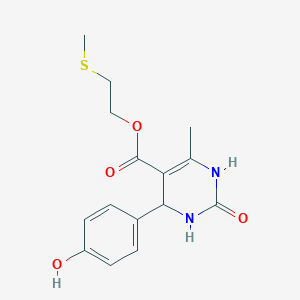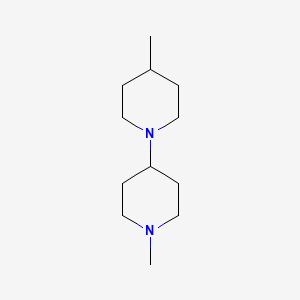![molecular formula C14H19Cl2NO2 B5145307 4-[4-(2,4-dichlorophenoxy)butyl]morpholine](/img/structure/B5145307.png)
4-[4-(2,4-dichlorophenoxy)butyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,4-dichlorophenoxy)butyl]morpholine, commonly known as DCM, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DCM belongs to the family of morpholine-based compounds and is a potent agonist of the peroxisome proliferator-activated receptor gamma (PPARγ).
Mechanism of Action
DCM acts as a potent agonist of PPARγ, a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ by DCM leads to the transcriptional regulation of various genes involved in these processes, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
DCM has been shown to exhibit various biochemical and physiological effects in preclinical studies. DCM has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation in animal models of diabetes. DCM has also been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Additionally, DCM has been shown to exhibit neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCM in lab experiments is its high potency and specificity towards PPARγ, which allows for precise modulation of the receptor's activity. However, one of the limitations of using DCM is its relatively low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on DCM. One area of interest is the development of more potent and selective PPARγ agonists based on the structure of DCM. Another area of interest is the investigation of the potential therapeutic applications of DCM in other diseases, such as cardiovascular disease and Alzheimer's disease. Furthermore, the development of novel drug delivery systems to improve the solubility and bioavailability of DCM could also be a promising area of research.
Conclusion:
In conclusion, DCM is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DCM acts as a potent agonist of PPARγ and exhibits anti-inflammatory, anti-tumor, and anti-diabetic properties in preclinical studies. While there are limitations to using DCM in lab experiments, its high potency and specificity towards PPARγ make it a promising compound for future research.
Synthesis Methods
DCM can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenol with butyl bromide to form 4-(2,4-dichlorophenoxy)butyl bromide, which is then reacted with morpholine to yield DCM. The purity of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
DCM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, obesity, and neurodegenerative disorders. DCM has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties in preclinical studies.
properties
IUPAC Name |
4-[4-(2,4-dichlorophenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2/c15-12-3-4-14(13(16)11-12)19-8-2-1-5-17-6-9-18-10-7-17/h3-4,11H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAMKBHKPSORIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,4-Dichlorophenoxy)butyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromophenyl)acetyl]-3-methylpiperidine](/img/structure/B5145231.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5145232.png)

![2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-N-phenylacetamide](/img/structure/B5145249.png)
![N~2~-(2,5-dichlorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145254.png)



![N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5145289.png)
![N-benzyl-3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5145303.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5145318.png)
![2-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5145321.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5145329.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5145336.png)